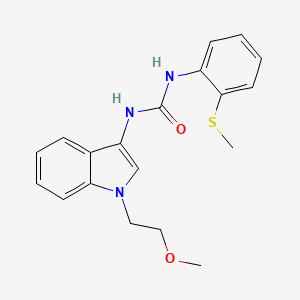

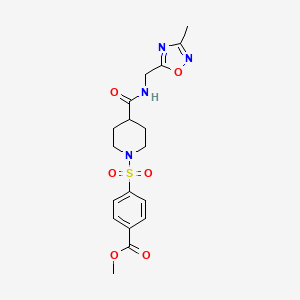

![molecular formula C22H19N5O3S B2756536 methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896296-85-8](/img/structure/B2756536.png)

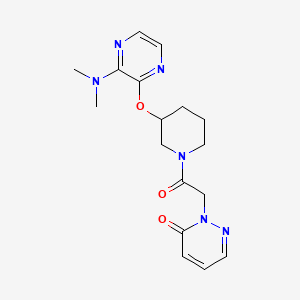

methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a triazole ring, a phenyl ring, and a benzoate group . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings, along with the phenyl ring, would contribute to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrole ring is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively stable and potentially bioactive .Applications De Recherche Scientifique

Antimicrobial Activity

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in SR-01000022702 suggests potential antimicrobial properties . Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Further studies could investigate its mechanism of action and optimize its antimicrobial activity.

Antifungal Properties

Compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif have demonstrated antifungal effects . SR-01000022702 may be a promising candidate for combating fungal infections. Researchers can explore its efficacy against specific fungal strains and assess its safety profile.

Anticancer Potential

Triazoles, including SR-01000022702, have attracted attention in cancer research due to their ability to bind with enzymes and exhibit stability . Investigating its impact on cancer cell lines, understanding its molecular targets, and assessing its toxicity are crucial steps toward evaluating its anticancer potential.

Antioxidant Activity

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold has been associated with antioxidant effects . Researchers can explore SR-01000022702’s ability to scavenge free radicals, protect cells from oxidative stress, and potentially mitigate oxidative damage.

Anti-Inflammatory Properties

The literature suggests that compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety exhibit anti-inflammatory activity . Investigating SR-01000022702’s impact on inflammatory pathways, cytokine production, and cellular responses could provide valuable insights.

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c1-30-21(29)17-9-11-18(12-10-17)23-19(28)15-31-22-25-24-20(16-7-3-2-4-8-16)27(22)26-13-5-6-14-26/h2-14H,15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIFKDZRJIFTFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

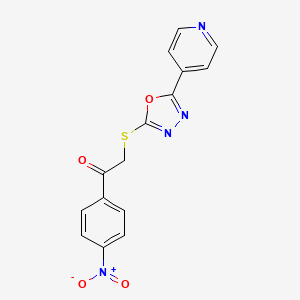

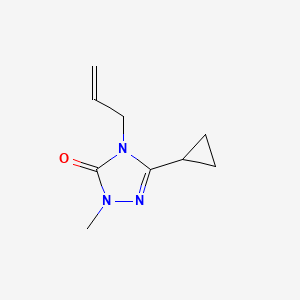

![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)

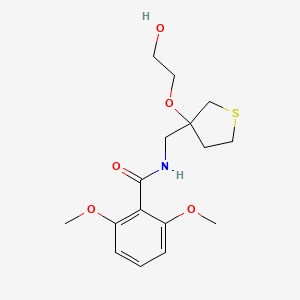

![2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B2756460.png)

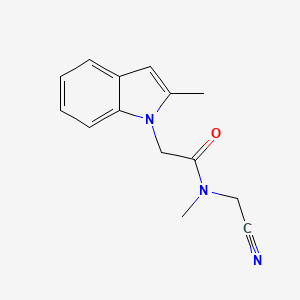

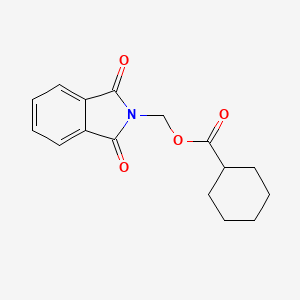

![N-[2-[[2-(4-chlorophenyl)-2-oxoethyl]thio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B2756474.png)